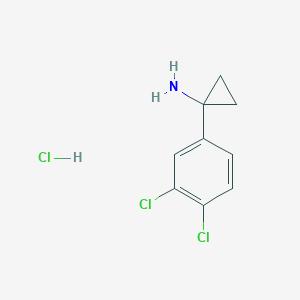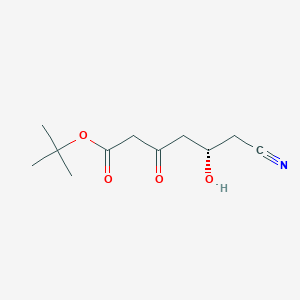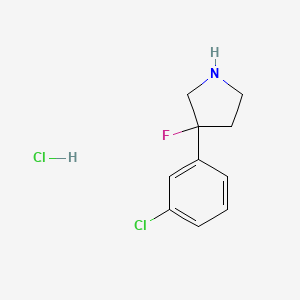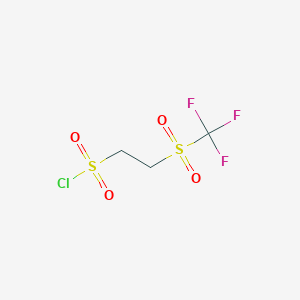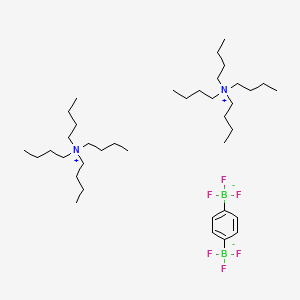![molecular formula C15H13ClN4O B1458512 5-{[(4-クロロナフタレン-1-イル)オキシ]メチル}-1-シクロプロピル-1H-1,2,3,4-テトラゾール CAS No. 1427579-92-7](/img/structure/B1458512.png)
5-{[(4-クロロナフタレン-1-イル)オキシ]メチル}-1-シクロプロピル-1H-1,2,3,4-テトラゾール
説明
The compound is an organic molecule with a tetrazole ring, a cyclopropyl group, and a chloronaphthalene group linked by an ether bridge . Tetrazoles are a class of compounds containing a 5-membered ring with four nitrogen atoms, and they’re known for their energetic properties and use in pharmaceuticals . Naphthalene is a polycyclic aromatic hydrocarbon, and the chlorine atom could make the compound more reactive .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrazole ring is likely to be planar due to the sp2 hybridization of the nitrogen atoms, while the naphthalene ring system is also planar . The cyclopropyl group would add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to have a relatively high molecular weight due to the presence of multiple ring systems . The presence of a chlorine atom could increase its reactivity .科学的研究の応用
抗ウイルス活性
この化合物は、インドールとテトラゾール部分を含むことから、抗ウイルス特性を示す特定の生物活性分子と構造的に類似している可能性があります。 例えば、インドール誘導体はインフルエンザAウイルスやその他のウイルスの阻害活性を示すことが報告されています 。この化合物の特定の構造は、ウイルスタンパク質への結合能力とそのウイルス複製阻害の可能性について検討することができます。
抗がん用途
インドール誘導体は、しばしば抗がん活性について調査されています。この化合物におけるクロロナフタレン基とテトラゾール環のユニークな組み合わせは、がん細胞に対する新しい作用機序の発見につながる可能性があります。 この化合物の合成と様々ながん細胞株に対する試験により、その治療の可能性に関する知見が得られます .
農業用途
インドール部分は、植物の成長と発達に関与するインドール-3-酢酸などの植物ホルモンと構造的に類似しています。 対象となる化合物は、植物生理学への影響について研究することができ、農業において作物の収量増加やストレス耐性を高める用途につながる可能性があります .
作用機序
The mechanism of action of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is not yet fully understood. However, it has been suggested that the cyclopropyl group of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to form hydrogen bonds with the metal ions, thus forming a coordination complex. This complex is then able to catalyze various reactions, such as the Heck reaction and the Suzuki reaction. In addition, the tetrazole ring of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to form hydrogen bonds with small molecules, such as amino acids and nucleotides, thus allowing them to bind to the 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole are not yet fully understood. However, it has been suggested that 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to interact with certain enzymes and receptors in the body, thus affecting their activity. In addition, 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole has been found to be able to interact with certain proteins and DNA, thus affecting their structure and function. Further research is needed to understand the exact biochemical and physiological effects of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole.
実験室実験の利点と制限
The main advantage of using 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole in lab experiments is its ability to form coordination complexes with metal ions, which can be used to catalyze various reactions. In addition, 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole can be used as a receptor for small molecules, which can be used to study their binding and recognition properties. The main limitation of using 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole in lab experiments is that the reaction conditions need to be carefully controlled in order to obtain the desired results.
将来の方向性
The potential applications of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole are vast and there are a number of possible future directions for research. For example, further research could be done to understand the exact mechanism of action of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole, as well as to explore its potential applications in the field of medicine. In addition, further research could be done to explore the potential of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole as a catalyst in other organic reactions, such as the Diels-Alder reaction and the Wittig reaction. Finally, further research could be done to explore the potential of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole as a ligand for other metal ions, such as copper and iron.
特性
IUPAC Name |
5-[(4-chloronaphthalen-1-yl)oxymethyl]-1-cyclopropyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-13-7-8-14(12-4-2-1-3-11(12)13)21-9-15-17-18-19-20(15)10-5-6-10/h1-4,7-8,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBZLICSFVJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)COC3=CC=C(C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)

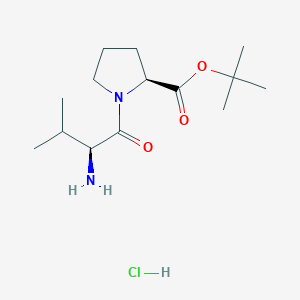

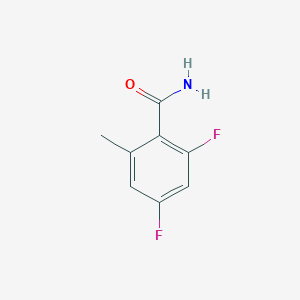
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)



